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Compound of Interest

Compound Name: EGFR-IN-145

Cat. No.: B10805567 Get Quote

FOR IMMEDIATE RELEASE

An In-depth Technical Overview of EGFR-IN-145 for the Scientific Community

This whitepaper provides a comprehensive technical guide on EGFR-IN-145, a notable

inhibitor of the Epidermal Growth Factor Receptor (EGFR). Designed for researchers,

scientists, and professionals in drug development, this document outlines the compound's

fundamental properties, mechanism of action, and relevant experimental data, supported by

detailed protocols and visual diagrams to facilitate understanding and application in a research

setting.

Core Compound Identification
Identifier Value

CAS Number 879127-07-8

Molecular Formula C₂₁H₁₈F₃N₅O

Mechanism of Action and Signaling Pathway
EGFR-IN-145 functions as a potent and selective inhibitor of the EGFR signaling pathway.

EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF, TGF-α),

undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular

domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes,

initiating a cascade of downstream signaling pathways crucial for cell proliferation, survival,

differentiation, and migration.
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The primary signaling cascades activated by EGFR include the RAS-RAF-MEK-ERK (MAPK)

pathway, the PI3K-Akt-mTOR pathway, and the JAK/STAT pathway. Dysregulation of the EGFR

pathway, often through overexpression or activating mutations, is a hallmark of numerous

cancers, making it a prime target for therapeutic intervention. EGFR inhibitors, including EGFR-
IN-145, typically act by competing with ATP for the binding site within the EGFR kinase domain,

thereby preventing autophosphorylation and the subsequent activation of downstream

signaling.

EGFR Signaling Pathway and Point of Inhibition

Extracellular Space

Cell Membrane

Intracellular Space

EGF / TGF-α

EGFR Dimerization
& Autophosphorylation

RAS-RAF-MEK-ERK
(MAPK) Pathway

PI3K-Akt-mTOR
Pathway

JAK/STAT
Pathway

Cell Proliferation Differentiation Cell Survival Migration

EGFR-IN-145

Inhibition

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b10805567?utm_src=pdf-body
https://www.benchchem.com/product/b10805567?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10805567?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: EGFR signaling cascade and the inhibitory action of EGFR-IN-145.

Quantitative Biological Data
While specific quantitative data for EGFR-IN-145 is not widely published in publicly accessible

databases, the following table presents typical data points evaluated for EGFR inhibitors.

Researchers are encouraged to perform these assays to characterize EGFR-IN-145 in their

specific experimental systems.

Parameter Description Typical Assay

IC₅₀ (EGFR WT)

Concentration for 50%

inhibition of wild-type EGFR

kinase activity.

In vitro kinase assay

IC₅₀ (Mutant EGFR)

Concentration for 50%

inhibition of mutant EGFR

kinase activity.

In vitro kinase assay

Cellular IC₅₀
Concentration for 50%

inhibition of cell proliferation.
Cell viability/proliferation assay

pEGFR IC₅₀

Concentration for 50%

inhibition of EGFR

phosphorylation in cells.

Western Blot or ELISA

Pharmacokinetics

Absorption, distribution,

metabolism, and excretion

(ADME) properties.

In vivo animal studies

Experimental Protocols
General In Vitro EGFR Kinase Assay Protocol
This protocol provides a general framework for determining the in vitro inhibitory activity of

EGFR-IN-145 against EGFR.

Materials:
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Recombinant human EGFR kinase domain

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01%

Tween-20)

ATP

Poly(Glu, Tyr) 4:1 peptide substrate

EGFR-IN-145 (dissolved in DMSO)

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

384-well plates

Procedure:

Prepare serial dilutions of EGFR-IN-145 in DMSO.

Add 1 µL of the compound dilutions to the wells of a 384-well plate.

Add 10 µL of a solution containing the EGFR enzyme and the peptide substrate in kinase

buffer to each well.

Incubate the plate at room temperature for 10 minutes.

Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer to each well.

Incubate the plate at 30°C for 1 hour.

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase

Assay Kit according to the manufacturer's instructions.

Measure luminescence using a plate reader.

Calculate the percent inhibition for each concentration of EGFR-IN-145 and determine the

IC₅₀ value by fitting the data to a dose-response curve.

Experimental Workflow for In Vitro Kinase Assay
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Caption: Workflow for determining the IC₅₀ of EGFR-IN-145.

General Cell-Based EGFR Phosphorylation Assay
Protocol
This protocol describes a general method to assess the inhibitory effect of EGFR-IN-145 on

EGFR autophosphorylation in a cellular context.

Materials:

Human cancer cell line overexpressing EGFR (e.g., A431)

Cell culture medium (e.g., DMEM) with 10% FBS

Serum-free cell culture medium

EGF

EGFR-IN-145 (dissolved in DMSO)

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Primary antibodies: anti-phospho-EGFR (Tyr1068) and anti-total-EGFR

HRP-conjugated secondary antibody

Chemiluminescent substrate

Western blotting equipment

Procedure:

Seed A431 cells in 6-well plates and grow to 80-90% confluency.
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Serum-starve the cells for 12-24 hours.

Pre-treat the cells with various concentrations of EGFR-IN-145 for 2 hours.

Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes at 37°C.

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

Determine the protein concentration of the lysates.

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

Block the membrane and probe with primary antibodies against phospho-EGFR and total

EGFR.

Incubate with HRP-conjugated secondary antibody.

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Quantify the band intensities to determine the inhibition of EGFR phosphorylation.

Synthesis Outline
The synthesis of N-(3-((6-((3-(trifluoromethyl)phenyl)amino)pyrimidin-4-

yl)amino)phenyl)cyclopropanecarboxamide (EGFR-IN-145) would likely involve a multi-step

synthetic route. A plausible retrosynthetic analysis suggests the key bond formations would be

the two C-N bonds to the pyrimidine core and the final amide bond formation. A potential

forward synthesis could involve the sequential nucleophilic aromatic substitution on a di-

halopyrimidine, followed by amide coupling.

Logical Relationship in a Potential Synthesis Route
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Starting Materials:
- Dichloropyrimidine

- 3-(Trifluoromethyl)aniline
- 3-Nitroaniline

- Cyclopropanecarbonyl chloride

Step 1: First SₙAr
(Monosubstitution)

Step 2: Second SₙAr
(Disubstitution)

Step 3: Nitro Reduction

Step 4: Amide Coupling

EGFR-IN-145
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Caption: A logical flow for a potential multi-step synthesis of EGFR-IN-145.

Conclusion
EGFR-IN-145 is a valuable tool for researchers investigating the EGFR signaling pathway and

its role in cancer. This technical guide provides foundational information and standardized

protocols to aid in the design and execution of experiments involving this inhibitor. Further
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characterization of its biological activity and pharmacokinetic properties will be crucial in

elucidating its full potential as a research compound and a potential therapeutic lead.

Disclaimer: This document is intended for research purposes only. EGFR-IN-145 is not for

human or veterinary use. Researchers should adhere to all applicable safety guidelines when

handling this and any other chemical compound.

To cite this document: BenchChem. [EGFR-IN-145: A Technical Guide for Researchers].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10805567#egfr-in-145-cas-number-and-molecular-
formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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